molecular formula C5H11NO4S2 B2616280 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione CAS No. 1341828-82-7

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2616280
CAS No.: 1341828-82-7
M. Wt: 213.27
InChI Key: GBGJMFGDUAUHSX-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione is a chemical compound with the molecular formula C5H11NO4S2 and a molecular weight of 213.28 g/mol It is characterized by its unique structure, which includes a thiomorpholine ring substituted with a methanesulfonyl group and a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol or sulfide compounds .

Scientific Research Applications

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione is unique due to its combination of a thiomorpholine ring, methanesulfonyl group, and dione functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-methylsulfonyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S2/c1-11(7,8)6-2-4-12(9,10)5-3-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGJMFGDUAUHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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